

Technical Guide: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B026670

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CAS Number: 110288-10-3

Note on Data Availability: An extensive search for in-depth technical information, including quantitative data, detailed experimental protocols, and associated signaling pathways for **7,8-Epoxy-5,6,7,8-tetrahydroquinoline** (CAS 110288-10-3), yielded limited publicly available data. This scarcity of specific information prevents the creation of a comprehensive technical guide on this particular compound as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized parent compound, 5,6,7,8-tetrahydroquinoline, for which substantial data exists. The methodologies and data presented here can serve as a foundational reference for the study and potential synthesis of its derivatives, including the 7,8-epoxy variant.

Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinoline.

Property	Value	Reference
CAS Number	10500-57-9	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₁ N	[1] [2] [3] [4]
Molecular Weight	133.19 g/mol	[1] [2] [3]
Appearance	Colorless to almost colorless clear liquid	[3]
Density	1.030 g/mL	[1] [3]
Boiling Point	218-222 °C	[1]
Flash Point	86 °C	[1]
Refractive Index	1.544	[1]
Purity	≥ 96% (GC)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5,6,7,8-tetrahydroquinoline.

Spectrum Type	Data Source
¹ H NMR	--INVALID-LINK--
¹³ C NMR	--INVALID-LINK--
Mass Spectrum	--INVALID-LINK--
IR Spectrum	--INVALID-LINK--

Experimental Protocols: Synthesis of 5,6,7,8-Tetrahydroquinoline

Several methods for the synthesis of 5,6,7,8-tetrahydroquinoline have been reported. A common approach involves the catalytic hydrogenation of quinoline.

Catalytic Hydrogenation of Quinoline

This method involves the reduction of the pyridine ring of quinoline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Procedure:

- **Reaction Setup:** To a solution of quinoline in an appropriate solvent (e.g., ethanol, acetic acid), a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added in a high-pressure reactor.
- **Hydrogenation:** The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure (e.g., 50-100 psi) at room temperature or slightly elevated temperatures.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 5,6,7,8-tetrahydroquinoline.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for the synthesis and characterization of 5,6,7,8-tetrahydroquinoline.

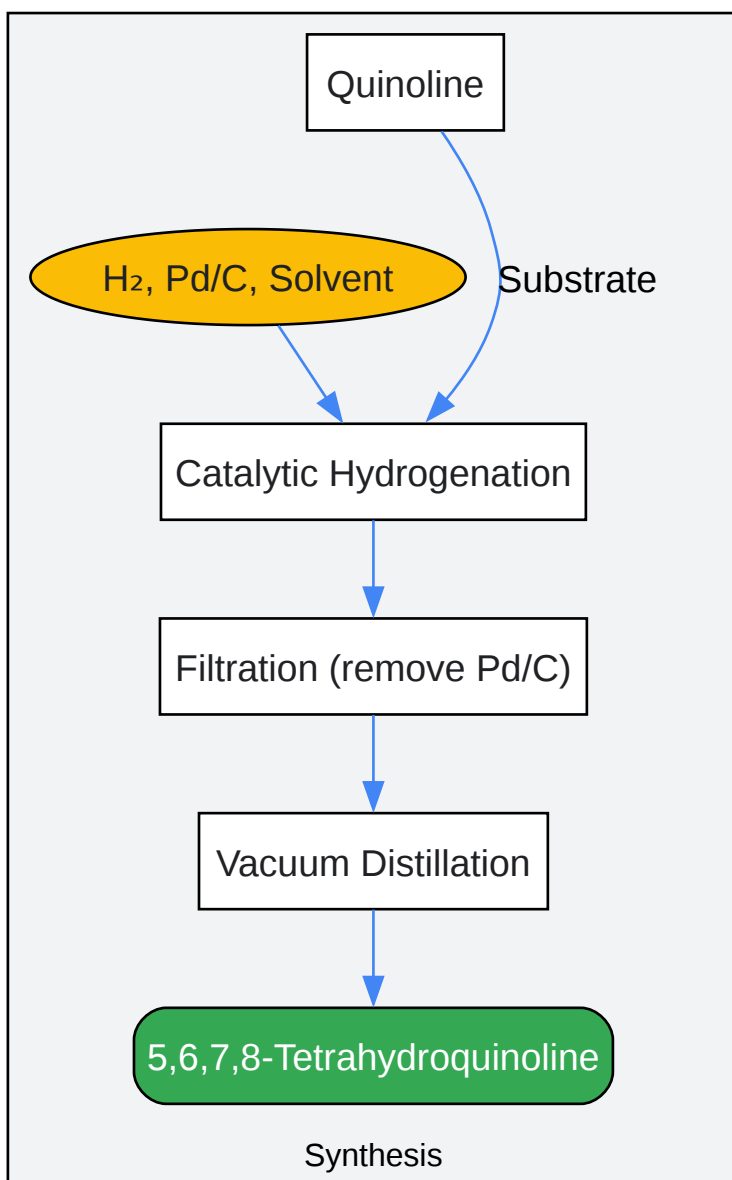


Figure 1: Synthesis Workflow for 5,6,7,8-Tetrahydroquinoline

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Caption: Figure 1: A generalized workflow for the synthesis of 5,6,7,8-tetrahydroquinoline via catalytic hydrogenation.

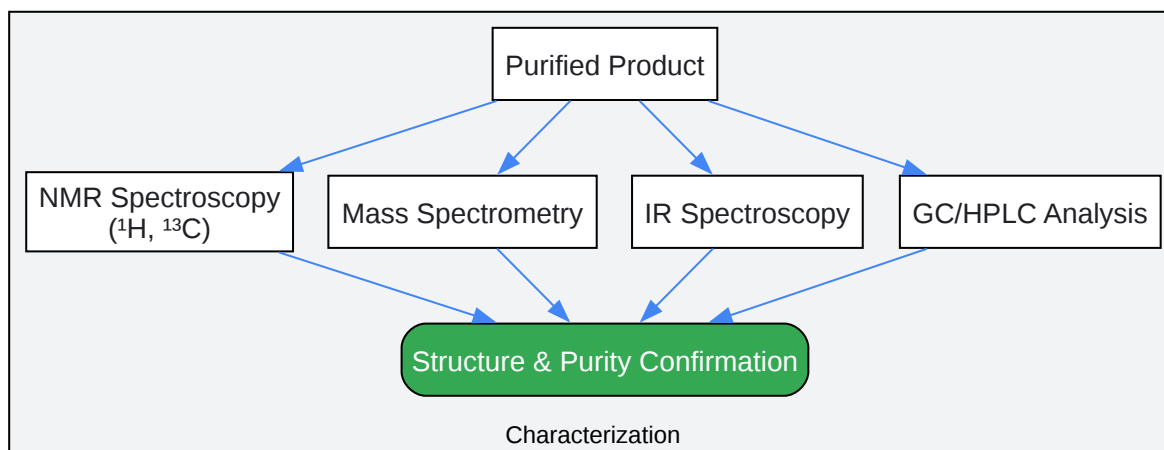


Figure 2: Characterization Workflow

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- To cite this document: BenchChem. [Technical Guide: 7,8-Epoxy-5,6,7,8-tetrahydroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026670#7-8-epoxy-5-6-7-8-tetrahydroquinoline-cas-number]

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